molecular formula C15H13NO2 B2806350 N-(3-acetylphenyl)benzamide CAS No. 84833-25-0

N-(3-acetylphenyl)benzamide

Cat. No. B2806350
CAS RN: 84833-25-0
M. Wt: 239.274
InChI Key: WLMCJZXPENYTMD-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)benzamide is a biochemical compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 . It is used for proteomics research .


Synthesis Analysis

The synthesis of N-(3-acetylphenyl)benzamide and similar benzamide compounds has been reported in various studies . For instance, one study reported the synthesis of benzamide derivatives through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid .


Molecular Structure Analysis

The molecular structure of N-(3-acetylphenyl)benzamide is characterized by its molecular formula C15H13NO2 . The InChI code for this compound is 1S/C15H13NO2/c1-11(17)13-8-5-9-14(10-13)16-15(18)12-6-3-2-4-7-12/h2-10H,1H3,(H,16,18) .


Physical And Chemical Properties Analysis

N-(3-acetylphenyl)benzamide has a molecular weight of 239.27 . The compound’s CAS Number is 84833-25-0 .

Scientific Research Applications

Antioxidant Activity

“N-(3-acetylphenyl)benzamide” and its derivatives have been found to exhibit significant antioxidant activity . The in vitro antioxidant activity of these compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Antibacterial Activity

These compounds also demonstrated antibacterial activity. The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

Anti-tumour Activity

Benzamides, a significant class of amide compounds, have been widely used in the treatment of cancer . They have shown potential as anti-tumour agents .

Anti-inflammatory Activity

Benzamides have also been used for their anti-inflammatory properties . They can potentially be used in the treatment of conditions characterized by inflammation .

Analgesic Activity

These compounds have been found to possess analgesic properties, making them useful in pain management .

Proteomics Research

“N-(3-acetylphenyl)benzamide” is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound can be used to study protein interactions, modifications, and localization .

Industrial Applications

Amide compounds are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . They are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Drug Discovery

Recently, amide compounds have been used in drug discovery . They are found in various natural products in organic chemistry and have been widely used in medical, industrial, biological, and potential drug industries .

properties

IUPAC Name

N-(3-acetylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-11(17)13-8-5-9-14(10-13)16-15(18)12-6-3-2-4-7-12/h2-10H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMCJZXPENYTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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